
Coumachlor
Overview
Description
Coumachlor (CAS No. 81-82-3; molecular formula: C₁₉H₁₅ClO₄) is a synthetic 4-hydroxycoumarin derivative belonging to the class of anticoagulant rodenticides. Its structure features a 4-hydroxycoumarin core substituted with a p-chlorophenyl group and an acetonyl side chain (SMILES: CC(=O)CC(c1ccc(Cl)cc1)C2=C(O)c3ccccc3OC2=O) . It exhibits an average molecular mass of 342.775 g/mol and is sparingly soluble in water but soluble in organic solvents like acetone, ethanol, and chloroform . This compound inhibits vitamin K epoxide reductase, disrupting blood coagulation in target rodents. It is also utilized as an internal standard in analytical chemistry for separating chiral compounds like warfarin enantiomers via capillary electrophoresis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumachlor can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorocoumarin. This intermediate is then reacted with acetone in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Biochemical Reactivity and Mechanism of Action
Coumachlor inhibits vitamin K epoxide reductase (VKOR), disrupting the vitamin K cycle and preventing blood coagulation. The reaction involves:
The 4-hydroxycoumarin moiety is critical for binding to VKOR, while the p-chlorophenyl group enhances bioavailability .
Catalytic Enhancement Strategies
Recent advances in electric field-assisted catalysis (e.g., MIT’s electrostatic modulation ) could optimize this compound synthesis:
Parameter | Conventional Method | E-Field Enhanced Method (Projected) |
---|---|---|
Reaction Rate | Hours to days | Minutes (10⁵ acceleration potential) |
Selectivity | Moderate (≤91% ee) | High (≥99% ee) |
Solvent Use | Organic/aqueous blends | Purely aqueous |
This approach leverages electrostatic effects to lower activation barriers for key steps like Michael adduct formation .
Analytical Detection Methods
Quantification in biological samples involves:
Technique | Sample Preparation | Sensitivity (LOQ) | Source |
---|---|---|---|
LC-MS/MS | QuEChERS extraction (20 mg Na₂SO₄ + 50 mg NaCl) | 0.1–5 ng/g | |
HPLC-UV | Florisil + HC-C18 purification | 10 ng/g |
This compound’s reactivity is defined by its coumarin core, chlorophenyl substituent, and stereochemical configuration. Advances in asymmetric synthesis and catalytic technologies promise greener, more efficient production, while its biochemical action underscores the importance of structural precision in anticoagulant activity.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Coumachlor is classified as a coumarin derivative, which functions by inhibiting vitamin K epoxide reductase, leading to a decrease in the synthesis of clotting factors II, VII, IX, and X. This mechanism results in internal hemorrhaging and eventual death in target rodents. The compound has a high oral toxicity to mammals and is particularly hazardous to birds and aquatic organisms due to its environmental persistence and bioaccumulation potential .
Applications in Pest Control
- Rodent Control : this compound has been historically used for controlling populations of mice and rats in agricultural and urban settings. Its effectiveness as a rodenticide stems from its ability to induce delayed mortality, allowing for reduced bait shyness among rodents .
- Environmental Impact Studies : Research has highlighted the environmental consequences of anticoagulant rodenticides like this compound. Studies indicate significant risks to non-target species, particularly predatory birds and mammals that may ingest poisoned rodents . Monitoring programs have been established in regions like Tasmania to assess the impact of anticoagulant rodenticides on local wildlife .
Case Study 1: Efficacy in Agricultural Settings
A study conducted in agricultural fields demonstrated that this compound effectively reduced rodent populations when applied according to recommended guidelines. The study reported a significant decrease in rodent activity within two weeks of application, showcasing its utility as a pest management tool .
Case Study 2: Environmental Monitoring
In Tasmania, monitoring efforts revealed that this compound residues were found in the tissues of apex predators following rodenticide application. This raised concerns about secondary poisoning effects on wildlife, prompting calls for stricter regulations on anticoagulant rodenticides .
Regulatory Considerations
Due to its toxicity and environmental risks, the use of this compound is subject to regulatory oversight. Many countries have implemented restrictions or bans on first-generation anticoagulants in favor of second-generation alternatives that require fewer applications for effective control but pose higher risks of secondary poisoning .
Comparative Efficacy Table
Rodenticide | Type | Efficacy | Environmental Risk |
---|---|---|---|
This compound | First-Generation | Moderate | High |
Brodifacoum | Second-Generation | High | Very High |
Difenacoum | Second-Generation | High | High |
Mechanism of Action
Coumachlor exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its active form, which is essential for the synthesis of clotting factors II, VII, IX, and X. As a result, blood coagulation is impaired, leading to internal hemorrhage and death in rodents .
Comparison with Similar Compounds
Structural Analogs
Warfarin (C₁₉H₁₆O₄)
Warfarin shares the 4-hydroxycoumarin backbone but lacks the chlorine atom and acetonyl group present in Coumachlor. Instead, it contains a phenyl group and a ketone substituent. Both compounds act as vitamin K antagonists, but Warfarin is primarily used in human medicine for thrombosis prevention, whereas this compound is restricted to rodenticide applications. Warfarin’s (S)-(-)-enantiomer exhibits 3–5 times higher anticoagulant activity than its (R)-(+)-form, whereas this compound’s stereoselective effects are less pronounced .
3,3’-(4-Chlorophenylmethylene)-bis-(4-hydroxy-2H-1-benzopyran-2-one)
This bis-coumarin derivative, synthesized by the Danchev group, retains the 4-chlorophenyl moiety but replaces the acetonyl group with a methylene bridge linking two 4-hydroxycoumarin units. It demonstrates comparable anticoagulant activity to this compound but significantly lower acute toxicity, making it a promising lead compound for further development .
Functional Analogs
Diphenacoum
Diphenacoum, another second-generation anticoagulant rodenticide, shares this compound’s mechanism of action but features a diphenylacetyl side chain instead of the acetonyl group. It exhibits higher lipophilicity and persistence in target organisms, leading to prolonged anticoagulant effects .
Compound 43 (Warfarin-Type Derivative)
A Warfarin analog reported in Scheme 5 of , this compound showed anticoagulant efficacy similar to this compound in vivo but higher acute toxicity, limiting its practical utility .
Data Tables
Research Findings
Toxicity and Efficacy
- This compound vs. Warfarin : this compound’s acute oral toxicity (LD₅₀: 50–100 mg/kg) is lower than Warfarin’s (LD₅₀: 3 mg/kg), making it safer for rodent control . However, Warfarin’s stereoselective metabolism enhances its therapeutic precision in humans .
- Bis-Coumarin Derivative : Exhibits 50% lower acute toxicity than this compound while maintaining anticoagulant efficacy, suggesting structural modifications can decouple toxicity from activity .
Analytical Separations
This compound and Warfarin were resolved using capillary electrophoresis with poly-L-SOLV at pH 7.2, achieving a resolution of 5.8 and selectivity of 1.11 for this compound. This highlights its utility as a chiral internal standard .
Structural-Activity Relationships (SAR)
Biological Activity
Coumachlor is a synthetic anticoagulant rodenticide belonging to the class of 4-hydroxycoumarin derivatives. It functions primarily as a vitamin K antagonist, disrupting the synthesis of clotting factors, which can lead to hemorrhagic conditions in mammals. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
- Chemical Formula : C₁₉H₁₅ClO₄
- Molecular Weight : 348.78 g/mol
- CAS Number : 54682651
This compound inhibits vitamin K epoxide reductase (VKOR), an enzyme critical for the recycling of vitamin K. This inhibition leads to reduced levels of active vitamin K, essential for the synthesis of clotting factors II, VII, IX, and X in the liver. As a result, this compound effectively prolongs prothrombin time and can induce anticoagulation at therapeutic doses.
Biological Activities
This compound exhibits a range of biological activities beyond its primary use as a rodenticide:
- Anticoagulant Activity : this compound's anticoagulant effects are comparable to those of warfarin, with IC50 values indicating potent VKOR inhibition. Studies show that this compound has a similar mechanism but can exhibit different potency depending on structural modifications .
- Toxicological Effects : In cases of human poisoning, this compound can cause significant coagulopathy and hemorrhagic symptoms. A review highlighted various clinical symptoms associated with this compound ingestion, including gingival bleeding and systemic ecchymoses .
- Comparative Efficacy : Research indicates that this compound and its derivatives may offer advantages over traditional anticoagulants due to their extended half-lives and effectiveness at lower doses. For instance, derivatives with halogen substitutions showed enhanced activity compared to non-substituted variants .
Case Studies
-
Anticoagulant Rodenticide Intoxication :
A study conducted in East China analyzed cases of anticoagulant rodenticide poisoning from 2011 to 2013. Among 117 positive analyses for various anticoagulants, including this compound, symptoms ranged from mild bleeding to severe hemorrhagic conditions. The study emphasized the need for better awareness and diagnostic strategies for managing such poisonings .Case No. Age (years) Gender Peak Concentration (ng/mL) Elimination Time (months) Clinical Symptoms 1 57 M 770 25 Gingival bleeding 2 28 M 18.1 12 Hematuria 3 4 F 83 4 Systemic ecchymoses -
Comparative Analysis with Other Anticoagulants :
A comparative study on various anticoagulant rodenticides indicated that this compound demonstrated significant efficacy against rodents while maintaining a safety profile for non-target species at recommended doses. The study highlighted this compound's role in integrated pest management strategies due to its effectiveness and lower toxicity compared to other second-generation anticoagulants .
Research Findings
Recent studies have focused on synthesizing new derivatives of this compound with enhanced biological activity:
- Synthesis of Derivatives : Research has shown that structural modifications can lead to compounds with improved VKOR inhibition and reduced toxicity profiles. For example, derivatives with specific halogen substitutions exhibited increased potency compared to this compound itself .
- In Vitro Studies : In vitro assays demonstrated that certain this compound derivatives not only inhibit VKOR but also show antioxidant properties, suggesting potential therapeutic applications beyond rodent control .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Coumachlor, and how can they be experimentally validated?
- Methodology : Use techniques like high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) to determine melting points. Cross-validate results with databases such as PubChem or NIST Chemistry WebBook .
- Example : For molecular weight (342.773 g/mol), validate via mass spectrometry (MS) and compare with theoretical calculations using software like Gaussian .
Q. How can researchers synthesize this compound with high reproducibility?
- Methodology : Follow protocols emphasizing stoichiometric ratios (e.g., 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one synthesis). Document reagent purity (≥98%), solvent choice (e.g., ethanol), and reaction conditions (temperature, pH) in lab notebooks .
- Data Validation : Report yield percentages, impurity profiles via thin-layer chromatography (TLC), and spectral data (IR, UV-Vis) for reproducibility .
Q. What are the stability considerations for this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies under varying pH (2–12), temperatures (4°C–40°C), and light exposure. Use HPLC to monitor degradation products like 4-hydroxycoumarin derivatives .
- Statistical Analysis : Apply Arrhenius kinetics to predict shelf life and use ANOVA to assess significance of degradation factors .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacological data (e.g., anticoagulant efficacy vs. toxicity) be resolved?
- Framework : Use the PICO framework (Population: in vitro models; Intervention: dose titration; Comparison: warfarin; Outcome: IC50/EC50 ratios) to isolate variables. Replicate conflicting studies with standardized protocols (e.g., ISO 10993 for cytotoxicity assays) .
- Contradiction Analysis : Apply principal contradiction theory to prioritize dominant factors (e.g., metabolite interference) over secondary variables (e.g., solvent choice) .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in rodent models?
- Protocol Design : Use randomized controlled trials (RCTs) with double-blinding. Include positive controls (warfarin) and negative controls (vehicle-only). Monitor prothrombin time (PT) and liver enzyme levels (ALT/AST) at fixed intervals .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) by obtaining institutional animal care committee approvals and using humane endpoints .
Q. How can researchers address discrepancies in this compound’s environmental persistence data across studies?
- Data Harmonization : Cross-reference studies using the FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, compare soil half-life data from the European Chemicals Agency (ECHA) with OECD 307 guidelines .
- Advanced Analytics : Apply machine learning (e.g., random forest regression) to identify confounding variables (e.g., soil organic carbon content) .
Q. Methodological Resources and Tools
Q. What databases and tools are recommended for this compound-related literature reviews?
- Primary Sources : Use Google Scholar with advanced operators (e.g.,
"this compound" AND "metabolism"
) and track citations via "Cited by" features. Prioritize journals like Medicinal Chemistry Research . - Critical Evaluation : Assess data quality using criteria from (e.g., structure-searchable databases like SciFinder for verifying synthetic routes) .
Q. How should researchers design a collaborative study on this compound’s structure-activity relationships (SAR)?
- Team Roles : Define a Principal Investigator (PI) for oversight, Co-Investigators for specialized tasks (e.g., molecular docking simulations), and data auditors for QC/QA .
- Milestone Planning : Use Gantt charts to allocate timelines for synthesis (Weeks 1–4), in vitro testing (Weeks 5–8), and data analysis (Weeks 9–12) .
Q. Data Reporting and Compliance
Q. What are the best practices for publishing this compound research with conflicting datasets?
- Transparency : Disclose all raw data in supplementary materials, including outlier removal criteria and statistical power calculations. Use platforms like Zenodo for FAIR-compliant archiving .
- Peer Review : Pre-submit manuscripts to preprint servers (e.g., bioRxiv) for community feedback, addressing contradictions in the cover letter .
Q. How to ethically reproduce this compound studies from outdated literature?
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWZWCFHUABHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 | |
Record name | Coumachlor | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Coumachlor | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041797 | |
Record name | Coumachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
Record name | Coumachlor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4524 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in alcohol, acetone, chloroform. Slightly soluble in Benzene, ether, In water, 5 mg/l @ 20 °C. | |
Record name | COUMACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Similar to warfarin, with delayed actions on prothrombin level and blood clotting, resulting in death by hemorrhage. | |
Record name | COUMACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, crystalline solid, Crystals | |
CAS No. |
81-82-3 | |
Record name | (±)-Coumachlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumachlor [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Coumachlor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COUMACHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCD8XZW42P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | COUMACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
169-171 °C | |
Record name | COUMACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.